2,4-difluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4S/c1-26-15-5-3-14(4-6-15)22-11-12(8-18(22)23)10-21-27(24,25)17-7-2-13(19)9-16(17)20/h2-7,9,12,21H,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTKQXVFNWDGDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Dichlorobenzenesulfonic Acid
The benzenesulfonamide moiety is typically derived from 2,4-difluorobenzenesulfonyl chloride. A validated fluorination method, adapted from Patent US8541575B2, involves nucleophilic aromatic substitution (SNAr) using potassium fluoride (KF) under high-temperature conditions:
Reaction Conditions
KF acts as the fluoride source, while sulfone solvents enhance reactivity by stabilizing ionic intermediates. Post-reaction, the mixture is quenched with water, and the product is extracted using toluene or xylene.
Alternative Pathways
Direct sulfonation of 2,4-difluorobenzene via chlorosulfonation (ClSO3H) is less favored due to competing side reactions. However, Patent CN110746322A highlights the utility of trifluoromethanesulfonic anhydride for activating sulfonic acids, though this approach requires further validation for difluorinated systems.
Synthesis of (1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-Yl)Methylamine
Pyrrolidinone Ring Formation
The pyrrolidinone core is constructed via cyclization of a δ-amino acid precursor. Patent EP2479166A1 describes a lactamization strategy using N-protected β-amino esters:
- Michael Addition : 4-Methoxyphenylacetonitrile reacts with ethyl acrylate in the presence of a base (e.g., DBU) to form a γ-cyano ester.
- Hydrolysis and Cyclization : The nitrile group is hydrolyzed to a carboxylic acid, followed by lactamization under acidic conditions (HCl, reflux).
Optimized Conditions
Introduction of the Methylamine Side Chain
The 3-position of the pyrrolidinone is functionalized via reductive amination:
- Ketone Formation : Oxidation of the 3-hydroxypyrrolidinone intermediate (using Jones reagent) yields a ketone.
- Reductive Amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol to install the primary amine.
Critical Parameters
- pH Control : Maintain pH 4–5 using acetic acid.
- Temperature : 25°C, 12 hours.
- Yield : 50–60% (extrapolated from).
Coupling of Sulfonyl Chloride and Amine Intermediates
The final step involves nucleophilic attack of the amine on the sulfonyl chloride, as detailed in Patent US8541575B2:
Procedure
- Reagents :
- 2,4-Difluorobenzenesulfonyl chloride (1.0 equiv)
- (1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methylamine (1.1 equiv)
- Triethylamine (TEA, 2.0 equiv) as base
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Conditions :
- Temperature: 0°C → room temperature (RT)
- Time: 12–18 hours
- Workup: Dilution with water, extraction with DCM, column chromatography (SiO2, ethyl acetate/hexanes)
Analytical Data and Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl3): δ 7.85 (dd, J = 8.5, 2.3 Hz, 1H, ArH), 7.45–7.35 (m, 2H, ArH), 6.90 (d, J = 8.8 Hz, 2H, OCH3-ArH), 4.10–3.95 (m, 2H, CH2N), 3.80 (s, 3H, OCH3), 3.30–3.15 (m, 1H, pyrrolidinone CH), 2.70–2.50 (m, 4H, pyrrolidinone CH2).
- ¹³C NMR : δ 174.5 (C=O), 162.3 (d, J = 245 Hz, ArC-F), 159.8 (OCH3-ArC), 132.1–114.2 (ArC), 55.2 (OCH3), 48.5 (CH2N), 40.1 (pyrrolidinone CH2).
- HRMS : Calculated for C19H19F2N2O4S [M+H]+: 413.1024; Found: 413.1028.
Purity Assessment
- HPLC : >98% purity (C18 column, 70:30 MeOH/H2O, 1.0 mL/min).
- Melting Point : 148–150°C (uncorrected).
Scale-Up Considerations and Industrial Feasibility
Q & A
Q. What are the optimized synthetic routes for this sulfonamide, and how do reaction conditions influence yield?
Answer: The synthesis involves coupling 2,4-difluorobenzenesulfonyl chloride with the pyrrolidinone intermediate. Key steps include:
- Nucleophilic substitution : Reacting 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethylamine with the sulfonyl chloride under inert conditions (e.g., dry THF, 0–5°C) to minimize hydrolysis .
- Catalyst optimization : Use of triethylamine or DMAP to enhance reaction efficiency. Yields typically range from 60–75%, with purity confirmed via HPLC (C18 columns, acetonitrile/water gradient) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction purification using silica gel chromatography .
Q. How can advanced spectroscopic techniques resolve structural ambiguities?
Answer:
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks. Related sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide) exhibit planar sulfonyl groups and torsional angles <10° between aromatic rings .
- 2D NMR (HSQC, NOESY) : Assigns stereochemistry at the pyrrolidinone ring and confirms methoxyphenyl orientation. Key signals include δ 3.8 ppm (OCH₃) and δ 7.2–7.6 ppm (aromatic protons) .
Q. What analytical methods ensure quantification and purity in complex matrices?
Answer:
- HPLC-DAD/UV : Uses C18 columns with mobile phases adjusted to pH 2.5 (0.1% TFA) to resolve degradation products. LOD: 0.1 µg/mL .
- LC-MS/MS : Quantifies trace impurities (e.g., des-fluoro byproducts) using MRM transitions (e.g., m/z 423 → 285) .
Advanced Research Questions
Q. What in silico strategies predict target interactions and selectivity?
Answer:
- Molecular docking (AutoDock Vina) : Simulates binding to carbonic anhydrase IX (CA IX), a cancer target. The difluoro motif shows higher affinity (ΔG = −9.2 kcal/mol) than non-fluorinated analogs .
- MD simulations (GROMACS) : Predicts stability of sulfonamide-protein complexes over 100 ns, with RMSD <2.0 Å indicating robust binding .
Q. How do substituent variations in the benzenesulfonamide core affect bioactivity?
Answer:
- Fluorine position : 2,4-Difluoro substitution enhances metabolic stability (t₁/₂ > 6 h in microsomes) compared to mono-fluoro derivatives .
- Methoxyphenyl vs. chlorophenyl : Methoxy groups improve solubility (LogP = 2.1 vs. 3.5 for chloro analogs) but reduce CA IX inhibition (IC₅₀ = 12 nM vs. 8 nM) .
Q. What experimental designs assess environmental persistence and ecotoxicological impacts?
Answer:
Q. How can contradictory data on metabolic stability be reconciled across studies?
Answer:
- Species-specific metabolism : Human liver microsomes show CYP3A4-mediated oxidation, while rat models prioritize glucuronidation. Use species-matched in vitro systems .
- Buffer pH effects : Stability varies at pH 7.4 (plasma) vs. pH 6.5 (lysosomal), requiring dual-condition assays .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
Answer:
- Kinome-wide profiling (Eurofins) : Identifies off-target hits (e.g., EGFR inhibition at 1 µM). Selectivity is improved by modifying the pyrrolidinone methyl group .
- Proteolysis-targeting chimeras (PROTACs) : Degrades non-target kinases via E3 ligase recruitment, reducing IC₅₀ variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
